molecular formula C7H10ClN3O4S B010962 Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate CAS No. 100784-26-7

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Cat. No.: B010962
CAS No.: 100784-26-7
M. Wt: 267.69 g/mol
InChI Key: VPTSMJHJEDWLSP-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C7H10ClN3O4S and its molecular weight is 267.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Synthesis and Reactions

  • Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is used as an intermediate in various chemical reactions. For instance, it is involved in the selective formation of regioisomeric pyrazoles through reactions with substituted hydrazines in different solvents, as demonstrated by Mikhed’kina, Bylina, Mel’nik, and Kozhich (2009) in their study published in the Russian Journal of Organic Chemistry (Mikhed’kina et al., 2009).

2. Synthesis of New Insecticides

  • This compound is a crucial intermediate in the synthesis of new insecticides, such as chlorantraniliprole. Lan Zhi-li (2007) described its synthesis from related pyrazole derivatives, highlighting its potential in industrial applications due to its simplicity, low cost, and high yield and purity, as reported in the journal Fine Chemical Intermediates (Lan Zhi-li, 2007).

3. Development of Condensed Pyrazoles

  • This compound plays a role in the synthesis of various condensed pyrazoles. Eglė Arbačiauskienė et al. (2011) utilized similar ethyl triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions, leading to the formation of different condensed pyrazoles, as reported in the European Journal of Organic Chemistry (Arbačiauskienė et al., 2011).

4. Fungicidal and Plant Growth Regulation Activities

  • Studies have shown that derivatives of this compound exhibit fungicidal and plant growth regulation activities. A study by Minga (2005) in the Chinese Journal of Structural Chemistry highlights these properties (Minga, 2005).

5. Synthesis of Diverse Chemical Structures

  • This compound is used in the synthesis of a variety of chemical structures. For example, Ju (2014) described an expedient route for pyrazole synthesis using related chloro-pyridinyl compounds, which are important intermediates for synthesizing pesticides (Ju, 2014).

6. Potential in Optical Applications

  • N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, synthesized from similar compounds, have been studied for their optical nonlinearity, suggesting potential applications in optical limiting devices. This was explored by Chandrakantha et al. (2013) in the Arabian Journal of Chemistry (Chandrakantha et al., 2013).

Properties

IUPAC Name

ethyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O4S/c1-3-15-7(12)4-5(8)10-11(2)6(4)16(9,13)14/h3H2,1-2H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTSMJHJEDWLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546754
Record name Ethyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100784-26-7
Record name Ethyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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